4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is a compound that features a unique combination of adamantane, bromine, and hydrazinyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine typically involves multiple stepsThe hydrazinyl group is then introduced via a hydrazine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine involves its interaction with specific molecular targets. The adamantane group provides a rigid framework that can enhance binding affinity to target proteins. The hydrazinyl group can form hydrogen bonds or covalent interactions with active sites, while the bromine atom can participate in halogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Adamantan-1-ylmethoxy)-2-hydrazinylpyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-hydrazinylpyridine: Lacks the adamantane group, which may reduce its rigidity and binding affinity.
4-(Adamantan-1-ylmethoxy)pyridine: Lacks both the bromine and hydrazinyl groups, which may significantly alter its chemical properties.
Uniqueness
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is unique due to the combination of the adamantane, bromine, and hydrazinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H22BrN3O |
---|---|
Molekulargewicht |
352.27 g/mol |
IUPAC-Name |
[4-(1-adamantylmethoxy)-5-bromopyridin-2-yl]hydrazine |
InChI |
InChI=1S/C16H22BrN3O/c17-13-8-19-15(20-18)4-14(13)21-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9,18H2,(H,19,20) |
InChI-Schlüssel |
FLMMUGOIKTYAJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.